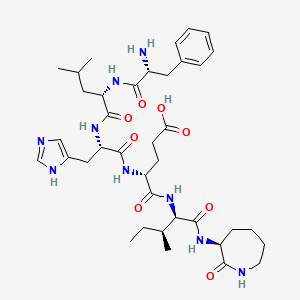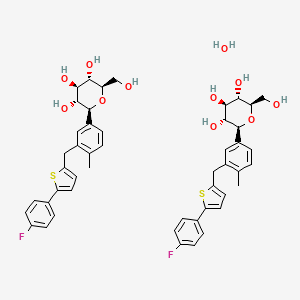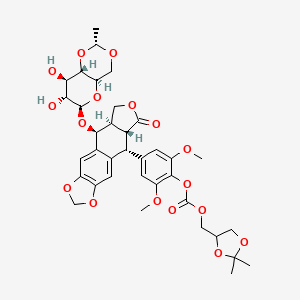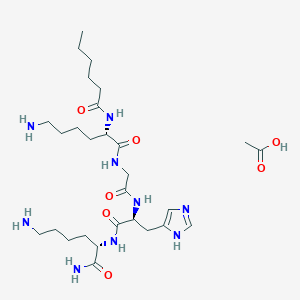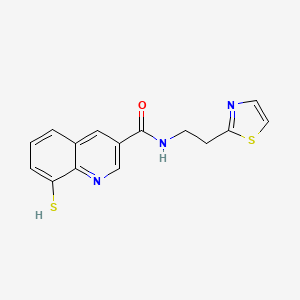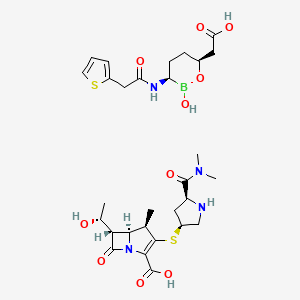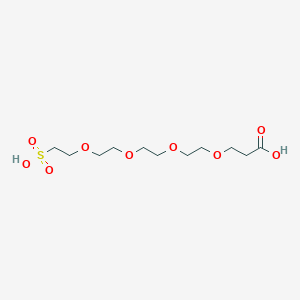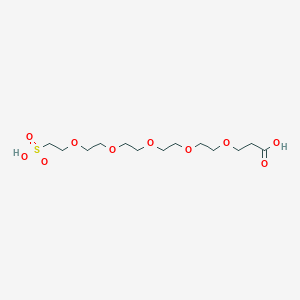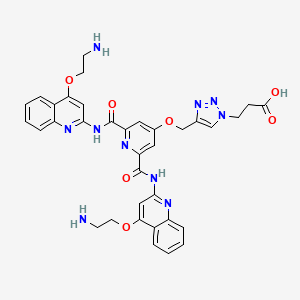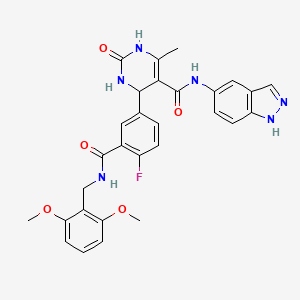
CCG-224406
Overview
Description
CCG-224406 is a small molecule drug that functions as a highly selective and potent inhibitor of G protein-coupled receptor kinase 2 (GRK2). This compound was initially developed by Temple University Graduate School and is currently in the preclinical phase of research. It is primarily being investigated for its potential therapeutic applications in cardiovascular diseases, particularly heart failure .
Preparation Methods
The synthesis of CCG-224406 involves a series of chemical reactions designed to produce a highly selective GRK2 inhibitor. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s selectivity and potency.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a high degree of purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency and quality control. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
CCG-224406 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the core structure of this compound .
Scientific Research Applications
CCG-224406 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GRK2 and its effects on G protein-coupled receptor signaling pathways.
Biology: Investigated for its role in modulating cellular signaling pathways and its potential therapeutic effects in various biological systems.
Medicine: Explored as a potential treatment for cardiovascular diseases, particularly heart failure, due to its ability to inhibit GRK2 and improve cardiac function.
Industry: Potential applications in the development of new therapeutic agents targeting GRK2 and related pathways
Mechanism of Action
CCG-224406 exerts its effects by selectively inhibiting GRK2, a kinase involved in the regulation of G protein-coupled receptors. By inhibiting GRK2, this compound prevents the phosphorylation and subsequent desensitization of these receptors, thereby enhancing their signaling. This mechanism is particularly relevant in the context of heart failure, where enhanced G protein-coupled receptor signaling can improve cardiac function .
Comparison with Similar Compounds
CCG-224406 is unique in its high selectivity and potency for GRK2 compared to other similar compounds. Some similar compounds include:
GSK180736A: Initially developed as a Rho-associated coiled-coil kinase 1 inhibitor but also found to inhibit GRK2.
Takeda103A: A known potent GRK2 inhibitor used as a reference compound in the development of this compound.
CCG215022: Another GRK2 inhibitor with similar structural features but different selectivity and potency profiles.
This compound stands out due to its greater than 700-fold selectivity over other GRK subfamilies and no detectable inhibition of Rho-associated coiled-coil kinase 1, making it a highly specific tool for studying GRK2-related pathways .
Properties
IUPAC Name |
4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWWWZXJNOLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


